molecular formula C9H15N3O B1526848 N5-(2-methoxyethyl)-N5-methylpyridine-2,5-diamine CAS No. 866620-42-0

N5-(2-methoxyethyl)-N5-methylpyridine-2,5-diamine

Cat. No.: B1526848
CAS No.: 866620-42-0
M. Wt: 181.23 g/mol
InChI Key: HHJDARBBDLVPJM-UHFFFAOYSA-N
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Description

N5-(2-methoxyethyl)-N5-methylpyridine-2,5-diamine is a chemical compound with the molecular formula C9H15N3O. It is a derivative of pyridine, featuring a methoxyethyl group and a methyl group attached to the nitrogen atoms at the 5-position of the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with pyridine-2,5-diamine as the starting material.

  • Reaction Steps: The pyridine-2,5-diamine undergoes N-alkylation with 2-methoxyethyl chloride in the presence of a strong base such as potassium carbonate (K2CO3) to introduce the methoxyethyl group.

  • Further Methylation: The resulting intermediate is then methylated using methyl iodide (CH3I) to introduce the methyl group at the nitrogen atom.

Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis methods. Large reactors are used to handle the chemical reactions, and purification steps such as recrystallization or distillation are employed to achieve the desired purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the pyridine ring or the functional groups attached to it.

  • Substitution: Substitution reactions can occur at the pyridine ring, replacing hydrogen atoms with other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the pyridine ring.

  • Reduction Products: Reduced forms of the pyridine ring or functional groups.

  • Substitution Products: Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

N5-(2-methoxyethyl)-N5-methylpyridine-2,5-diamine has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used as a ligand in biological studies to investigate protein interactions.

  • Industry: It is used in the production of various chemical products, including agrochemicals and materials.

Comparison with Similar Compounds

  • N5-(2-ethoxyethyl)-N5-methylpyridine-2,5-diamine: Similar structure with an ethoxyethyl group instead of methoxyethyl.

  • N5-(2-hydroxyethyl)-N5-methylpyridine-2,5-diamine: Similar structure with a hydroxyethyl group instead of methoxyethyl.

  • N5-(2-methoxyethyl)-N5-ethylpyridine-2,5-diamine: Similar structure with an ethyl group instead of a methyl group.

Uniqueness: N5-(2-methoxyethyl)-N5-methylpyridine-2,5-diamine is unique due to its specific combination of methoxyethyl and methyl groups, which can influence its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-N-(2-methoxyethyl)-5-N-methylpyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-12(5-6-13-2)8-3-4-9(10)11-7-8/h3-4,7H,5-6H2,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJDARBBDLVPJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)C1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866620-42-0
Record name N5-(2-methoxyethyl)-N5-methylpyridine-2,5-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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